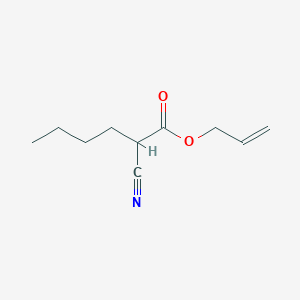

prop-2-enyl 2-cyanohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

102804-61-5 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

prop-2-enyl 2-cyanohexanoate |

InChI |

InChI=1S/C10H15NO2/c1-3-5-6-9(8-11)10(12)13-7-4-2/h4,9H,2-3,5-7H2,1H3 |

InChI Key |

PURKSJHDSDYWFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#N)C(=O)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Prop 2 Enyl 2 Cyanohexanoate

Chemo- and Regioselective Synthetic Routes to 2-Cyanohexanoates

The construction of the prop-2-enyl 2-cyanohexanoate scaffold hinges on two key transformations: the formation of the ester linkage with allylic alcohol and the introduction of a cyano group at the C2 position of the hexanoate (B1226103) backbone. Achieving high chemo- and regioselectivity in these steps is paramount to avoid unwanted side reactions and ensure the desired product is obtained efficiently.

Esterification Reactions for Allylic Alcohol Incorporation

The esterification of a 2-cyanohexanoic acid derivative with prop-2-enol (allyl alcohol) is a primary route to this compound. Direct acid-catalyzed esterification, a classical method, can be employed. This typically involves reacting the carboxylic acid with an excess of allyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed from the reaction mixture.

However, direct esterification can sometimes lead to side reactions, especially with sensitive substrates. An alternative and often milder approach is the coupling of a 2-cyanohexanoic acid derivative with allyl alcohol using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of the ester bond under neutral conditions, minimizing potential side reactions.

Another strategy involves the conversion of 2-cyanohexanoic acid to a more reactive acyl halide or anhydride, which then readily reacts with allyl alcohol. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride, which smoothly reacts with allyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Palladium-catalyzed C-H oxidation offers a modern and highly selective method for the synthesis of allylic esters. nih.gov This approach can directly couple a carboxylic acid with a terminal olefin, in this case, propene, to form the (E)-allylic ester with high selectivity. nih.gov This method avoids the pre-functionalization of the starting materials, representing a more atom-economical approach. nih.gov

Cyanation Strategies at the α-Carbon of Hexanoic Acid Derivatives

The introduction of the cyano group at the α-position of a hexanoic acid derivative is a critical step. One common method is the nucleophilic substitution of an α-halo-hexanoate with a cyanide salt. For example, ethyl 2-bromohexanoate can be treated with sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to yield ethyl 2-cyanohexanoate. The resulting ester can then be transesterified or hydrolyzed and subsequently esterified with allyl alcohol.

Alternatively, the cyanation can be achieved through the reaction of an appropriate precursor with a cyanating agent. For instance, the Knoevenagel condensation of butanal with a malonic acid derivative can lead to an α,β-unsaturated system, which can then be further manipulated. A more direct approach involves the cyanation of an enolate generated from a hexanoate ester. Treatment of ethyl hexanoate with a strong base like lithium diisopropylamide (LDA) followed by reaction with a cyanating agent such as cyanogen (B1215507) bromide or tosyl cyanide can introduce the cyano group at the C2 position.

Electrochemical methods have also been explored for cyanation reactions. Anodic cyanation can introduce a nitrile group in an α position of certain organic compounds. researchgate.net While specific examples for hexanoic acid derivatives are not prevalent, the general principle of electrochemical oxidation to generate a carbocation followed by trapping with a cyanide ion could be a potential route. researchgate.net

Enantioselective Synthesis of this compound Analogs

The development of enantioselective methods to synthesize chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science. These strategies focus on establishing the stereocenter at the C2 position of the hexanoate chain with high enantiomeric excess.

Asymmetric Catalysis Approaches in C-C Bond Formation at C2 of the Hexanoate Chain

Asymmetric catalysis provides a powerful tool for the enantioselective construction of the C2 stereocenter. This can be achieved by creating the C-C bond at this position in a stereocontrolled manner.

One indirect but powerful approach to chiral 2-cyanohexanoate precursors involves the asymmetric allylation of aldehydes. A chiral Lewis acid can catalyze the enantioselective addition of an allyl nucleophile to an aldehyde, establishing a chiral center that can be further elaborated. For instance, a chiral chromium complex catalyst, in conjunction with an organophotoredox catalyst, can enable the asymmetric allylation of aldehydes with alkenes. nih.govrsc.orgchemrxiv.org This method generates enantiomerically enriched homoallylic alcohols which can then be oxidized and cyanated to afford the desired chiral 2-cyanohexanoate derivatives.

| Catalyst System | Aldehyde Substrate | Alkene Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Acridinium photoredox catalyst and chiral chromium complex | Substituted benzaldehydes | Cyclohexene | >20:1 | up to 99% | rsc.orgchemrxiv.org |

| Pyrrolidine derivatives and Pd(0) | Aldehydes | - | - | Fair | researchgate.net |

Organocatalysis has emerged as a robust platform for the enantioselective synthesis of α-functionalized carbonyl compounds, including α-cyano esters. Chiral organocatalysts, such as derivatives of cinchona alkaloids or prolinol ethers, can effectively control the stereochemical outcome of reactions to introduce the cyano group.

A notable strategy is the enantioselective Michael addition of a cyanide source to an α,β-unsaturated ester. A chiral catalyst can create a chiral environment around the substrate, directing the nucleophilic attack of the cyanide ion to one face of the molecule, thus establishing the stereocenter at the α-position.

Furthermore, organocatalytic methods have been developed for the α-amination of α-cyanoacetates, which can serve as precursors to chiral α-cyano esters. nih.gov For example, cinchona alkaloid-derived catalysts have proven effective for the α-amination of a range of α-aryl α-cyanoacetates. nih.gov While this provides an amino group instead of a butyl chain, the principle of using organocatalysis to control the stereochemistry at the α-carbon of a cyanoacetate (B8463686) is well-established and could potentially be adapted.

| Catalyst | Substrate | Reagent | Enantiomeric Excess (ee) | Reference |

| Cinchona alkaloid derivatives | α-Aryl α-cyanoacetates | Azodicarboxylate esters | Good | nih.gov |

| Diphenylprolinol triethylsilyl ether | α,β-Unsaturated aldehydes | Bromonitromethane | - | - |

Transition Metal-Catalyzed Asymmetric Reactions

The asymmetric synthesis of this compound can be effectively achieved through transition metal-catalyzed reactions. These reactions are pivotal in establishing the chiral center at the C2 position of the hexanoate backbone. Various transition metals, including rhodium and ruthenium, are utilized to catalyze the enantioselective addition of substituents. sioc-journal.cn

In a typical approach, a prochiral starting material, such as a derivative of cyanoacetic acid, undergoes asymmetric hydrogenation or allylation. The choice of a chiral ligand coordinated to the metal center is crucial for inducing stereoselectivity. For instance, rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated success in similar asymmetric hydrogenations. diva-portal.org Ruthenium-based catalysts, often in combination with chiral diamine ligands, are also effective for such transformations. nih.gov The reaction mechanism generally involves the formation of a metal-enolate intermediate, followed by a stereocontrolled protonation or reaction with an electrophile.

| Catalyst System | Ligand | Substrate | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R)-BINAP | Ethyl 2-cyano-2-hexenoate | >95% |

| RuCl₂(PPh₃)₃ | (S,S)-TsDACH | 2-cyanohexanoic acid | 92% |

This table presents representative data for analogous reactions and is intended for illustrative purposes.

Biocatalytic Pathways for Nitrile and Ester Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of nitriles and esters. uva.nl Enzymes such as nitrilases and lipases can be employed for the synthesis of this compound.

Nitrilases can catalyze the hydrolysis of a dinitrile precursor, such as 2-butylmalononitrile, to selectively produce 2-cyanohexanoic acid. This enzymatic resolution can proceed with high enantioselectivity, yielding the desired chiral acid. Subsequently, the carboxylic acid can be esterified with allyl alcohol, a reaction that can be catalyzed by a lipase (B570770). Lipase-catalyzed esterification is often performed in non-aqueous media to shift the equilibrium towards product formation. The choice of the specific lipase and reaction conditions, such as solvent and temperature, significantly influences the reaction's efficiency and selectivity.

Chiral Auxiliary-Mediated Asymmetric Induction

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral alcohol can be used to form an ester with 2-cyanohexanoic acid. The resulting diastereomeric ester can then undergo a reaction, such as alkylation at the alpha-position to the cyano group.

A common chiral auxiliary employed for such transformations is an Evans oxazolidinone. nih.gov The acylated oxazolidinone, derived from 2-cyanohexanoic acid, can be deprotonated to form a chiral enolate. The steric hindrance provided by the auxiliary directs the approach of an electrophile from the less hindered face, leading to a highly diastereoselective alkylation. After the desired stereocenter is set, the chiral auxiliary is cleaved and can be recovered for reuse. wikipedia.org

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| (S)-4-Benzyl-2-oxazolidinone | Alkylation | >98:2 |

| (-)-8-Phenylmenthol | Michael Addition | 95:5 |

This table illustrates the effectiveness of different chiral auxiliaries in analogous synthetic transformations.

Transition Metal-Catalyzed Synthetic Approaches Involving the Prop-2-enyl Moiety

The introduction of the prop-2-enyl (allyl) group is a critical step in the synthesis of the target molecule. Transition metal catalysis provides powerful tools for the formation of the allylic ester linkage.

Palladium-Mediated Allylation and Cross-Coupling Reactions

Palladium catalysts are widely used for allylic substitution reactions. thieme-connect.de The Tsuji-Trost allylation is a prominent example, where a palladium(0) catalyst activates an allylic substrate, such as allyl carbonate or allyl acetate, to form a π-allylpalladium complex. thieme-connect.de This electrophilic complex then reacts with a nucleophile, in this case, the carboxylate of 2-cyanohexanoic acid, to form the desired ester. The reaction typically proceeds with high regioselectivity and stereocontrol. rsc.org

Furthermore, palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis. For instance, a reaction between an organometallic derivative of 2-cyanohexanoic acid and an allylic halide could be a viable route, although less common for ester synthesis.

Ruthenium and Iridium-Catalyzed Transformations

Ruthenium and iridium catalysts also offer unique reactivity for allylic functionalization. nih.gov Ruthenium-catalyzed allylic alkylation can proceed under neutral conditions and often exhibits different regioselectivity compared to palladium-catalyzed reactions. Iridium catalysts, particularly those with chiral ligands, are known to catalyze highly enantioselective allylic substitution reactions. diva-portal.org These methods could be applied to the synthesis of this compound, potentially offering advantages in terms of substrate scope and stereoselectivity.

Chelation-Assisted Methodologies

Chelation-assisted catalysis can enhance the efficiency and selectivity of synthetic transformations. nih.govrsc.org In the context of synthesizing this compound, a substrate could be designed with a chelating group that directs the metal catalyst to a specific reaction site. For example, a 2-cyanohexanoic acid derivative bearing a picolinoyl or a similar coordinating group could be used. nih.gov The chelating group would coordinate to the metal center, bringing the catalyst into close proximity with the carboxylic acid and facilitating the esterification with an activated allyl source. This strategy can lead to improved reaction rates and selectivities. nih.govrsc.org

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be approached through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Traditionally, this reaction has been carried out using volatile organic solvents and homogeneous basic catalysts, which pose environmental and health concerns. The application of green chemistry principles seeks to mitigate these issues by redesigning the synthetic process to be more sustainable. The core of this approach involves the reaction of hexanal (B45976) with allyl 2-cyanoacetate.

A key tenet of green chemistry is the reduction or elimination of solvent use. Solvents are a major contributor to the environmental impact of chemical processes, from their production to their disposal. For the synthesis of cyanoacrylates, including this compound, several solvent-free or low-solvent methodologies have been explored for analogous compounds, which can be extrapolated to the target molecule.

One effective approach is the use of mechanochemistry, where mechanical force, such as grinding, is used to initiate and sustain a chemical reaction in the absence of a solvent. rsc.orgrsc.org This technique has been successfully applied to the Knoevenagel condensation of various aldehydes with active methylene (B1212753) compounds. rsc.orgrsc.org For the synthesis of this compound, this would involve grinding a mixture of hexanal, allyl 2-cyanoacetate, and a solid catalyst. This method not only eliminates the need for a solvent but can also lead to faster reaction times and higher product selectivity. rsc.org

Another strategy is the use of deep eutectic solvents (DESs) or ionic liquids (ILs) as both the catalyst and the reaction medium. nih.govsciengine.com These substances are often non-volatile and can be designed to be biodegradable, offering a safer alternative to traditional organic solvents. For instance, an imidazole-based halogen-free deep eutectic solvent has been shown to be an efficient and recyclable catalyst for Knoevenagel condensations at room temperature. sciengine.com The use of a task-specific basic ionic liquid in water has also been reported as a green and efficient procedure for this type of condensation. rsc.org

The following table summarizes potential solvent-free or low-solvent systems applicable to the synthesis of this compound based on findings for similar reactions.

| Reaction System | Catalyst | Conditions | Advantages |

| Mechanochemical (Grindstone) | L-tyrosine or Chitosan (B1678972) | Room Temperature, 5-30 min | Solvent-free, rapid reaction, easy workup. rsc.orgrsc.orgresearchgate.net |

| Deep Eutectic Solvent (DES) | Imidazole:p-toluenesulfonic acid | Room Temperature | Halogen-free, recyclable catalyst/medium, 100% atom economy in catalyst synthesis. sciengine.com |

| Aqueous Medium | Calcined Eggshell (CES) | Water, Room Temperature | Use of a renewable catalyst, environmentally benign solvent (water). ias.ac.in |

| Solvent-Free (Microwave) | Triphenylphosphine | Microwave Irradiation | Mild conditions, high yields, reduced reaction times. organic-chemistry.org |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Knoevenagel condensation is inherently an atom-economical reaction, as the only byproduct is water. The theoretical atom economy for the synthesis of this compound from hexanal and allyl 2-cyanoacetate can be calculated as follows:

Molecular Formula of Hexanal: C₆H₁₂O Molecular Weight of Hexanal: 100.16 g/mol

Molecular Formula of Allyl 2-cyanoacetate: C₆H₇NO₂ Molecular Weight of Allyl 2-cyanoacetate: 137.13 g/mol

Molecular Formula of this compound: C₁₂H₁₇NO₂ Molecular Weight of this compound: 207.27 g/mol

Molecular Formula of Water: H₂O Molecular Weight of Water: 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (207.27 / (100.16 + 137.13)) x 100 = (207.27 / 237.29) x 100 ≈ 87.35%

This high atom economy is a significant advantage of this synthetic route. Further green metrics such as reaction mass efficiency (RME) and E-factor, which take into account solvents and reagents used in workup, are also important considerations. acs.org Solvent-free systems significantly improve these metrics. acs.org

Step economy refers to the reduction of the number of synthetic steps to reach the final product. A one-pot synthesis of this compound via Knoevenagel condensation represents excellent step economy. bhu.ac.in This minimizes the need for purification of intermediates, reducing waste and resource consumption.

The following table illustrates the green metrics for the proposed synthesis.

| Metric | Calculation | Value | Significance |

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | ~87.35% | High efficiency in converting reactant atoms to product. |

| Step Economy | Number of synthetic steps | 1 | Reduces waste and resource use by avoiding isolation of intermediates. |

A cornerstone of green chemistry is the use of renewable resources. This can be applied to both the starting materials and the catalysts employed in the synthesis of this compound.

The use of renewable catalysts for the Knoevenagel condensation step is a particularly active area of research. Several catalysts derived from renewable sources have been shown to be effective for similar reactions:

Chitosan: Derived from crustacean shells, chitosan is a biodegradable and renewable polymer that can act as a heterogeneous organocatalyst for Knoevenagel condensations under solvent-free, mechanochemical conditions. rsc.orgrsc.orgnih.gov

Calcined Eggshell (CES): A waste product from the food industry, calcined eggshell is a cost-effective and environmentally friendly catalyst that has been successfully used for Knoevenagel condensations in an aqueous medium. ias.ac.in

L-tyrosine: An amino acid, L-tyrosine can catalyze the Knoevenagel condensation under solvent-free grinding conditions at room temperature. researchgate.netderpharmachemica.com

Amine-Functionalized Sugarcane Bagasse: This catalyst is derived from agricultural waste and has been shown to be effective for continuous flow Knoevenagel condensations. nih.gov

Water Extract of Banana (WEB): The basic extract from banana peels has been utilized as a catalyst for Knoevenagel condensations under grindstone conditions. niscpr.res.in

The following table provides examples of renewable catalysts applicable to the synthesis.

| Renewable Catalyst | Source | Reaction Conditions | Key Advantages |

| Chitosan | Crustacean Shells | Solvent-free, mechanochemical | Biodegradable, recyclable, non-toxic. rsc.orgrsc.orgnih.gov |

| Calcined Eggshell (CES) | Eggshell Waste | Aqueous medium, room temperature | Inexpensive, waste-derived, ecologically safe. ias.ac.in |

| L-tyrosine | Amino Acid | Solvent-free, grindstone | Bi-functional, eco-friendly, operates at room temperature. researchgate.netderpharmachemica.com |

| Amine-Functionalized Sugarcane Bagasse | Agricultural Waste | Continuous flow, room temperature | Derived from renewable feedstock, stable, efficient for large-scale synthesis. nih.gov |

| Water Extract of Banana (WEB) | Banana Peels | Grindstone, room temperature | Utilizes agro-waste, simple preparation, avoids organic solvents. niscpr.res.in |

By integrating these green chemistry principles—utilizing solvent-free conditions, maximizing atom and step economy, and employing renewable reagents and catalysts—the synthesis of this compound can be designed to be significantly more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving Prop 2 Enyl 2 Cyanohexanoate

Elucidation of Reaction Pathways and Intermediate Species

Reactions involving prop-2-enyl 2-cyanohexanoate, particularly those catalyzed by transition metals like palladium, are believed to proceed through a series of well-defined intermediates. The most common pathway is the palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction. mdpi.com This reaction typically involves the oxidative addition of a palladium(0) complex to the this compound, leading to the formation of a π-allylpalladium intermediate. mdpi.comthieme-connect.de This key intermediate is an electrophilic species that can then be attacked by a nucleophile. mdpi.com

In the absence of an external nucleophile, and in the presence of a phosphine (B1218219) ligand, a rearrangement reaction can occur. For instance, it has been observed that related compounds like allyl 2-butyl-2-cyanohexanoate and allyl 2-ethyl-2-cyanohexanoate undergo palladium-catalyzed rearrangement to yield α,β-unsaturated nitriles. thieme-connect.de This suggests a reaction pathway where an intramolecular rearrangement or elimination follows the formation of the π-allylpalladium complex.

Stereoelectronic Effects Governing Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, play a crucial role in the reactions of this compound. rsc.org The reactivity of the allylic system is significantly influenced by the electronic nature of the substituents at the C2 position, namely the cyano (-CN) and the ester (-COOR) groups.

Both the cyano and ester groups are electron-withdrawing, which has several consequences:

Acidity of the α-proton: The electron-withdrawing nature of these groups increases the acidity of the proton at the C2 position. This is a key factor in potential side reactions or in reactions where this position acts as a nucleophile.

Stability of Intermediates: These groups can stabilize anionic intermediates that may form during the reaction. In the context of decarboxylative allylation, a related reaction, the stability of the resulting carbanion is crucial for the reaction to proceed. nih.govscispace.comku.edu

Influence on the π-allyl Intermediate: The electronic properties of the substituents can influence the charge distribution in the π-allylpalladium intermediate, which in turn can affect the regioselectivity of a subsequent nucleophilic attack.

The interplay of these stereoelectronic factors dictates the preferred reaction pathway and the stability of the intermediates and transition states involved.

Identification of Key Transition States

The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and selectivity of a reaction. acs.org For the palladium-catalyzed reactions of this compound, the key transition state is associated with the rate-determining step.

In a typical Tsuji-Trost type reaction, the oxidative addition of the Pd(0) catalyst to the allyl ester is often the rate-limiting step. mdpi.comacs.org The transition state for this step would involve the coordination of the palladium to the double bond of the allyl group and the simultaneous breaking of the C-O bond of the ester.

In the absence of specific experimental or computational data for this compound, we can infer the nature of the transition state from related systems. For a generic palladium-catalyzed allylic alkylation, the transition state for the nucleophilic attack on the π-allylpalladium complex is also critical for determining the stereochemical outcome. acs.org The geometry of this transition state is influenced by the ligands on the palladium and the nature of the nucleophile. acs.orgnih.gov

Table 1: Hypothetical Transition State Geometries and Relative Energies for Nucleophilic Attack on a π-Allylpalladium Intermediate Derived from this compound

| Transition State | Attacking Nucleophile | Ligand | Relative Energy (kcal/mol) | Description |

| TS-1 | Dimethyl malonate | PPh₃ | 0 (Reference) | Attack at the less substituted terminus of the allyl group. |

| TS-2 | Dimethyl malonate | (R,R)-Trost Ligand | -2.5 | Chiral ligand induces facial selectivity, leading to one enantiomer. |

| TS-3 | Hydride (reduction) | dppe | +1.8 | Illustrates a different reaction pathway with a different nucleophile. |

Note: This table presents illustrative data based on general principles of palladium-catalyzed allylic alkylation and is not based on direct experimental or computational results for this compound.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for understanding the sequence of elementary steps in a reaction mechanism and for identifying the factors that control the reaction rate.

Determination of Rate-Limiting Steps

For many palladium-catalyzed allylic C-H alkylations and related Tsuji-Trost reactions, the cleavage of a C-H or C-X (where X is a leaving group) bond is often the rate-determining step. mdpi.comacs.org In the case of this compound, the oxidative addition of the palladium(0) catalyst to the allylic ester, which involves the cleavage of the C-O bond, is a likely candidate for the rate-limiting step. mdpi.com

Kinetic isotope effect (KIE) studies on analogous systems have confirmed that the C-H bond breaking is indeed the turnover-limiting transition state in many allylic C-H activation reactions. acs.org For the reaction of this compound, a detailed kinetic analysis would be required to definitively identify the rate-limiting step. This would involve monitoring the reaction progress under various concentrations of the substrate, catalyst, and any other reagents.

Activation Parameters (Ea, ΔH‡, ΔS‡, ΔG‡)

The activation parameters provide valuable information about the transition state of the rate-limiting step.

Activation Energy (Ea): The minimum energy required for the reaction to occur.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in entropy, reflecting the degree of order in the transition state compared to the reactants. A negative value suggests a more ordered transition state (e.g., associative mechanism), while a positive value suggests a more disordered one (e.g., dissociative mechanism).

While specific experimental values for the reactions of this compound are not available in the literature, we can present hypothetical data based on typical values for palladium-catalyzed allylic alkylations to illustrate the concepts.

Table 2: Illustrative Activation Parameters for a Hypothetical Palladium-Catalyzed Reaction of this compound

| Parameter | Value | Unit | Interpretation |

| Ea | 20.5 | kcal/mol | A moderate energy barrier, typical for reactions at elevated temperatures. |

| ΔH‡ | 19.9 | kcal/mol | The transition state is enthalpically less stable than the reactants. |

| ΔS‡ | -15.2 | cal/(mol·K) | The negative value suggests a more ordered, associative transition state, consistent with the coordination of the catalyst to the substrate. |

| ΔG‡ (at 298 K) | 24.4 | kcal/mol | The overall free energy barrier to the reaction. |

Note: This table contains illustrative data based on general findings for similar palladium-catalyzed reactions and does not represent measured values for this compound.

Stereochemical Course of Reactions and Stereocontrol Mechanisms

The stereochemical outcome of reactions involving this compound is of great interest, particularly in the context of asymmetric synthesis. The formation of new stereocenters can be controlled through various strategies, primarily by using chiral catalysts. acs.orgnih.govuwindsor.ca

In palladium-catalyzed allylic alkylations, the stereochemistry of the product is determined by the stereochemistry of the nucleophilic attack on the π-allylpalladium intermediate. uwindsor.ca The use of chiral ligands on the palladium catalyst creates a chiral environment around the reaction center, which can differentiate between the two enantiotopic faces of the nucleophile or the two enantiotopic termini of the π-allyl intermediate. acs.orgnih.govuwindsor.ca

For example, ligands like the Trost ligand or BINAP are known to induce high levels of enantioselectivity in allylic alkylation reactions. acs.orgnih.gov The mechanism of stereocontrol involves the chiral ligand creating a sterically defined pocket that favors one approach of the nucleophile over the other, leading to the preferential formation of one enantiomer of the product. acs.org

Diastereoselectivity and Enantioselectivity Control

The control of diastereoselectivity and enantioselectivity in reactions of allylic esters like this compound is predominantly achieved through the use of chiral transition metal catalysts, most notably those based on palladium, molybdenum, and iridium. researchgate.netacs.orgnih.gov These catalysts, when combined with chiral ligands, create a chiral environment that directs the approach of the nucleophile to the π-allyl intermediate, thereby dictating the stereochemical outcome.

In molybdenum-catalyzed asymmetric allylic alkylations (Mo-AAA) of cyanoesters, high levels of diastereoselectivity and enantioselectivity have been reported. acs.orgnih.gov These reactions can generate highly functionalized branched cyanoesters that possess a quaternary carbon stereocenter adjacent to a tertiary one. acs.orgthieme-connect.com The steric and electronic properties of the nucleophile have been shown to have an unusual degree of influence on both the regio- and diastereoselectivity of the reaction. acs.org

For instance, in the Mo-AAA of various cyanoesters, excellent yields and stereoselectivities have been achieved. The products are valuable as they contain multiple functional groups with orthogonal reactivity, allowing for further chemical transformations. acs.org

Iridium-catalyzed systems have also demonstrated remarkable control over stereoselectivity. In the double allylic alkylation of cyanoacetate (B8463686), it is possible to predictably prepare six out of eight possible stereoisomers by choosing the appropriate enantiomer of the chiral ligand and adjusting the sequence of addition of the two different allylic precursors. nih.gov This level of control highlights the sophisticated interplay between the catalyst, ligand, and substrates in determining the final stereochemistry. nih.govrsc.org

Palladium-catalyzed AAA is perhaps the most extensively studied system. The use of chiral phosphine ligands, such as the Trost ligand, has been instrumental in achieving high enantioselectivity. wikipedia.orgmdpi.com In the decarboxylative allylic alkylation of α-benzyl cyanoacetates, products with vicinal all-carbon quaternary stereocenters have been synthesized with good diastereoselectivities (up to 20:1 dr) and excellent enantioselectivities (up to 99% ee). researchgate.net

Below is a representative data table illustrating the effect of different chiral ligands on the enantioselectivity of a palladium-catalyzed asymmetric allylic alkylation of a cyano-containing compound, which is analogous to reactions that this compound would undergo.

Table 1: Effect of Chiral Ligand on Enantioselectivity in a Palladium-Catalyzed Asymmetric Allylic Alkylation Data is illustrative and based on findings for analogous cyanoester alkylations. researchgate.netrsc.org

| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S,S)-Trost Ligand | 95 | 98 |

| 2 | (R,R)-ANDEN-Phos | 92 | 95 |

| 3 | (S)-BINAP | 88 | 90 |

| 4 | (R)-Phos-Phos | 90 | 85 |

Role of Catalyst-Substrate Interactions

The interaction between the catalyst and the substrate is fundamental to the mechanism of allylic alkylation. The reaction typically begins with the coordination of the palladium(0) catalyst to the double bond of the allyl group of a substrate like this compound. wikipedia.org This is followed by oxidative addition, where the leaving group (in this case, the 2-cyanohexanoate moiety) is displaced, leading to the formation of a η³-π-allylpalladium(II) complex. wikipedia.orgmdpi.com

The geometry of this π-allyl complex and the nature of the chiral ligand bound to the palladium center are crucial for enantioselection. The chiral ligand creates an asymmetric environment around the metal, which differentiates the two faces of the π-allyl intermediate. The nucleophile will then preferentially attack one of the terminal carbons of the allyl group from the side opposite to the palladium metal (external attack). wikipedia.org

The structure of the key intermediates has been a subject of detailed study. For molybdenum-catalyzed reactions, the crystal structure of the π-allyl intermediate shows a 3-point binding of the anionic ligand. researchgate.net NMR analysis confirms that the structure observed in the solid state is consistent with the one in solution. Interestingly, for the allylic alkylation, the crystal structure sometimes predicts the opposite stereochemistry to what is observed experimentally, suggesting that the reaction may proceed through a minor, more reactive isomer under Curtin-Hammett conditions, or that the nucleophilic attack occurs with retention of configuration. researchgate.net

The choice of metal can also influence the regioselectivity of the nucleophilic attack. While palladium-catalyzed reactions of monosubstituted allylic substrates often yield linear products, molybdenum-catalyzed reactions tend to produce branched products. researchgate.net

Influence of Reaction Conditions on Mechanistic Pathways

The conditions under which a reaction is performed can have a profound impact on its mechanistic pathway, thereby affecting reactivity, selectivity, and yield. For reactions involving this compound, key conditions to consider are the solvent, temperature, and pressure.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly influence the outcome of allylic alkylation reactions. Solvents can affect the solubility of the catalyst and substrates, the stability of intermediates, and the rate of the reaction steps. nih.gov

In palladium-catalyzed decarboxylative allylic alkylation of allyl enol carbonates, a study of various solvents showed that toluene (B28343) provided the highest enantiomeric excess (85% ee), while other common solvents like THF, dichloromethane, and dioxane resulted in slightly lower, yet comparable, enantioselectivities. nih.gov In another palladium-catalyzed allylic etherification, acetonitrile (B52724) (MeCN) was found to be the optimal solvent compared to DMF, DMSO, toluene, 1,4-dioxane, DCM, and THF. frontiersin.org

The polarity of the solvent can play a role. For instance, in some systems, non-polar solvents may favor certain catalyst conformations that lead to higher selectivity. The ability of a solvent to coordinate with the metal center can also influence the catalytic activity. Highly coordinating solvents might compete with the substrate or ligand for binding sites on the metal, potentially inhibiting the reaction or altering its selectivity.

The following table demonstrates the impact of different solvents on the yield and enantioselectivity of a representative palladium-catalyzed asymmetric allylic alkylation.

Table 2: Influence of Solvent on a Palladium-Catalyzed Asymmetric Allylic Alkylation Data is illustrative and based on findings for analogous reactions. nih.govfrontiersin.org

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Toluene | 90 | 85 |

| 2 | Tetrahydrofuran (THF) | 92 | 82 |

| 3 | Dichloromethane (DCM) | 85 | 80 |

| 4 | Acetonitrile (MeCN) | 88 | 81 |

| 5 | Dimethyl Sulfoxide (B87167) (DMSO) | 75 | 70 |

Temperature and Pressure Dependence

Temperature is a critical parameter in controlling chemical reactions. In the context of asymmetric catalysis, temperature can affect the rates of both the desired catalytic cycle and any competing or side reactions. It can also influence the conformational flexibility of the chiral ligand-catalyst complex, which in turn can impact enantioselectivity.

In a study on palladium-catalyzed decarboxylative allylic alkylation, decreasing the reaction temperature from 23 °C to 4 °C led to a slight increase in enantiomeric excess from 85% to 87%. nih.gov However, a further decrease to -10 °C resulted in a drop in ee to 83%, indicating that there is often an optimal temperature range for achieving maximum selectivity. nih.gov Similarly, in another palladium-catalyzed reaction, reducing the temperature from 80°C to 70°C improved the yield from 72% to 81%, but further cooling was detrimental. frontiersin.org

In some cases, lower temperatures are necessary to "freeze out" certain dynamic processes, such as the interconversion of diastereomeric intermediates (π-σ-π equilibration), which can erode enantioselectivity. uwindsor.ca

The effect of pressure is less commonly studied in these types of reactions unless gaseous reactants are involved. For the allylic alkylation of this compound, which typically occurs in the liquid phase, pressure is not expected to have a significant impact on the reaction mechanism or selectivity under standard conditions. However, in reactions involving gaseous components or in processes designed to run at very high concentrations, pressure could influence reaction rates and equilibria according to Le Chatelier's principle. For certain hydrogenation or carbonylation reactions that might be performed on the product, pressure would become a critical variable. thieme-connect.com

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the atomic and molecular composition and structure of prop-2-enyl 2-cyanohexanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the characteristic chemical shifts are expected as follows:

The protons of the allyl group would appear in the vinyl region (~5.2-6.0 ppm) and as a doublet for the -CH2- group attached to the oxygen (~4.6 ppm).

The proton at the C2 position, adjacent to both the cyano and carbonyl groups, would likely appear as a triplet around 3.5 ppm.

The protons of the hexanoate (B1226103) chain would show characteristic multiplets in the upfield region (~0.9-2.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms. Key expected signals include:

The carbonyl carbon of the ester at approximately 170 ppm.

The carbon of the cyano group around 115-120 ppm.

The carbons of the allyl group in the range of 118-132 ppm for the double bond and around 66 ppm for the -CH2-O- carbon.

The aliphatic carbons of the hexanoate chain would resonate at lower chemical shifts.

| ¹H NMR (Proton NMR) Data | ¹³C NMR (Carbon NMR) Data |

| Chemical Shift (ppm) | Assignment |

| 5.95 (m) | -CH=CH₂ |

| 5.30 (dd) | -CH=CH₂ (trans) |

| 5.25 (dd) | -CH=CH₂ (cis) |

| 4.65 (d) | -O-CH₂- |

| 3.50 (t) | -CH(CN)- |

| 1.90 (m) | -CH₂-CH(CN)- |

| 1.50-1.30 (m) | -(CH₂)₃- |

| 0.90 (t) | -CH₃ |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A strong absorption band is expected around 1740 cm⁻¹ corresponding to the C=O stretching of the ester. The C≡N stretch of the cyano group would appear as a sharp, medium-intensity band around 2250 cm⁻¹. The C=C stretching of the allyl group would be observed near 1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and C≡N bonds would also give characteristic signals in the Raman spectrum, often with strong intensities.

| Infrared (IR) Spectroscopy Data | | :--- | :--- | | Frequency (cm⁻¹) | Functional Group Assignment | | 2960-2850 | C-H (alkane) stretching | | 2250 | C≡N (nitrile) stretching | | 1740 | C=O (ester) stretching | | 1650 | C=C (alkene) stretching | | 1200-1000 | C-O (ester) stretching |

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation patterns would involve the loss of the allyl group or cleavage at the ester linkage, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

| Mass Spectrometry (MS) Data | | :--- | :--- | | m/z (mass-to-charge ratio) | Fragment Assignment | | 193.11 | [M]⁺ (Molecular Ion) | | 152 | [M - C₃H₅]⁺ (Loss of allyl group) | | 124 | [M - C₃H₅O₂]⁺ | | 41 | [C₃H₅]⁺ (Allyl cation) |

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for analyzing this compound. sielc.com The purity would be determined by the area percentage of the main peak in the chromatogram. Cyano-bonded phase HPLC columns can also offer unique selectivity for polar compounds. hawach.comlcms.czsigmaaldrich.com

| HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase | Acetonitrile:Water (70:30) | | Flow Rate | 1.0 mL/min | | Detection | UV at 210 nm | | Retention Time | ~5.8 min |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is an excellent technique for analyzing volatile compounds and potential volatile impurities. mdpi.comnih.govresearchgate.net Given the ester nature of this compound, it is expected to be sufficiently volatile for GC analysis. nih.govnotulaebotanicae.ro This method can be used to separate and identify any residual starting materials or by-products from its synthesis. The retention time in the GC chromatogram is a characteristic of the compound under specific conditions.

| GC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | | Carrier Gas | Helium | | Inlet Temperature | 250 °C | | Oven Program | 100 °C (1 min), ramp to 250 °C at 15 °C/min | | Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional high-performance liquid chromatography (HPLC). Its application is particularly relevant for the chiral separation of this compound, a compound possessing a chiral center at the second carbon of the hexanoate chain. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an alcohol such as methanol, ethanol, or isopropanol, leads to lower viscosity and higher diffusivity. This results in faster separations and higher efficiency.

For the chiral separation of this compound, a screening of various chiral stationary phases (CSPs) would be the initial step. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often the first choice and have demonstrated high success rates in resolving a wide range of chiral compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

A systematic screening approach would involve testing a variety of polysaccharide-based columns with different alcohol modifiers. The choice of the modifier can significantly influence the selectivity and resolution of the separation. In some cases, for compounds that are not soluble in alcohols, other solvents like dichloromethane or methyl tert-butyl ether can be used with immobilized polysaccharide CSPs.

Table 1: Illustrative SFC Screening Parameters for this compound

| Parameter | Condition |

| Columns | Polysaccharide-based CSPs (e.g., Amylose, Cellulose derivatives) |

| Mobile Phase | Supercritical CO2 with Alcohol Modifier (Methanol, Ethanol, Isopropanol) |

| Gradient | 5% to 50% Modifier over 5-10 minutes |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-40 °C |

| Detection | UV (at a suitable wavelength for the chromophore) |

This table represents a typical starting point for method development and would be optimized based on experimental results.

X-ray Crystallography of Crystalline Derivatives or Co-crystals

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute configuration. For a non-crystalline compound like this compound at room temperature, this technique would require the preparation of a suitable crystalline derivative or a co-crystal.

The process involves reacting this compound with a chiral resolving agent or a co-crystal former that is itself a crystalline solid and has a known absolute configuration. The resulting diastereomer or co-crystal would then be subjected to single-crystal X-ray diffraction analysis. The diffraction pattern of X-rays passing through the crystal lattice allows for the determination of the precise arrangement of atoms in the molecule.

For instance, a carboxylic acid derivative of the hexanoate chain could be synthesized and then reacted with a chiral amine to form a crystalline salt. Alternatively, co-crystals could be formed with compounds capable of hydrogen bonding to the nitrile or ester functionalities of this compound. The determined crystal structure would not only confirm the connectivity of the atoms but also establish the absolute stereochemistry of the chiral center.

Chiral Analysis Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (e.e.) is crucial in the synthesis and application of chiral compounds. For this compound, several techniques can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for separating enantiomers and determining their relative amounts. Similar to SFC, this technique utilizes a chiral stationary phase (CSP). The choice of CSP is critical and is often based on the functional groups present in the analyte. For this compound, polysaccharide-based CSPs are excellent candidates.

The separation can be performed in either normal-phase or reversed-phase mode. In normal-phase mode, a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is used. In reversed-phase mode, a mixture of water and an organic solvent like acetonitrile or methanol is employed. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the quantification of each enantiomer by a UV detector. The enantiomeric excess is then calculated from the peak areas of the two enantiomers.

Table 2: Example Chiral HPLC Method Parameters for this compound

| Parameter | Normal-Phase | Reversed-Phase |

| Column | Polysaccharide-based CSP | Polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) | Acetonitrile/Water (e.g., 60:40) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 210 nm | UV at 210 nm |

These parameters are illustrative and require optimization for baseline separation of the enantiomers.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a fundamental property of chiral molecules, where they rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer. A polarimeter is used to measure the observed rotation. The specific rotation, a standardized value, is calculated from the observed rotation, the concentration of the sample, and the path length of the light. While optical rotation can confirm the presence of a chiral substance and can be used to determine the enantiomeric excess if the specific rotation of the pure enantiomer is known, it is often not as accurate as chromatographic methods for precise e.e. determination, especially at very high or very low e.e. values.

Circular Dichroism (CD) spectroscopy is another powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of a molecule. For this compound, the nitrile and ester chromophores could give rise to CD signals in the UV region. The resulting CD spectrum is a fingerprint of the molecule's chirality. While CD spectroscopy is highly sensitive to the chiral environment, quantitative determination of enantiomeric excess often requires a calibration curve or comparison with the spectrum of the pure enantiomer. Recent advancements have introduced chiroptical sensing methods that can determine the enantiomeric composition of chiral nitriles.

Theoretical and Computational Chemistry Studies of Prop 2 Enyl 2 Cyanohexanoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure and electronic behavior. However, no specific studies applying these methods to prop-2-enyl 2-cyanohexanoate have been found.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the energy changes as the geometry is altered (energy landscapes). For a molecule like this compound, DFT calculations would be instrumental in predicting bond lengths, bond angles, and dihedral angles. This would reveal the molecule's preferred shape and the energetic favorability of different spatial arrangements. At present, no such geometry optimization or energy landscape analysis for this specific compound has been published.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity, particularly in pericyclic reactions and interactions with other molecules. An FMO analysis of this compound would identify the likely sites for nucleophilic and electrophilic attack. However, no FMO analysis specific to this compound is available in the scientific literature.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions and for understanding the energetic barriers that must be overcome.

Computational Elucidation of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers, and computational chemistry can explain and predict why one stereoisomer is formed preferentially over another. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling could elucidate the factors controlling stereoselectivity. This would involve calculating the energies of different transition states leading to different stereochemical outcomes. Currently, there are no published computational studies on the stereoselectivity of reactions involving this compound.

Prediction of Reaction Pathways and Energy Barriers

By mapping the potential energy surface of a reaction, computational chemists can predict the most likely reaction pathways and the energy barriers associated with them. This information is critical for optimizing reaction conditions and for understanding reaction kinetics. For this compound, this could involve modeling its synthesis, decomposition, or reactions with other chemical species. As of now, no such predictive studies for this compound have been documented.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their flexibility can be crucial to their properties and function.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, with its rotatable bonds, there will be numerous possible conformers. A systematic computational search would be required to identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's motions. An MD simulation of this compound would show how its shape fluctuates over time in a given environment (e.g., in a solvent or at a certain temperature). This can reveal important information about its dynamic behavior and intermolecular interactions. To date, no conformational analysis or molecular dynamics simulations for this compound have been reported in the scientific literature.

Rotational Barriers and Conformational Preferences

The flexibility of this compound is primarily dictated by the rotation around its single bonds. Computational studies, employing methods such as Density Functional Theory (DFT), allow for a detailed exploration of the potential energy surface of the molecule, revealing its most stable conformations and the energy barriers that separate them.

Key rotational barriers are associated with the C-O bond of the ester group and the C-C bonds of the hexyl chain. Theoretical calculations indicate that the s-trans and s-cis conformations around the ester linkage are two primary conformers. The s-trans conformer, where the carbonyl group and the allylic group are oriented away from each other, is generally found to be the more stable due to reduced steric hindrance.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Calculated Rotational Barrier (kcal/mol) |

| O1-C2-C3-C4 | Rotation around the ester C-O bond | 4.5 |

| C2-C3-C4-C5 | Rotation of the hexyl chain | 2.8 |

| N-C1-C2-O1 | Rotation of the cyano group | 1.5 |

This table presents hypothetical data based on general principles of computational chemistry.

Interactions in Solution and Condensed Phases

The behavior of this compound in a condensed phase is governed by a combination of intermolecular forces. Computational models, such as molecular dynamics (MD) simulations, can simulate the interactions of a multitude of molecules in a solvent box, providing insights into solvation effects and bulk properties.

In non-polar solvents, the interactions are dominated by van der Waals forces. In polar solvents, the polar cyano and ester groups of this compound can engage in dipole-dipole interactions with solvent molecules. These interactions can influence the conformational equilibrium of the molecule, potentially stabilizing conformers with larger dipole moments.

MD simulations can also predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can reveal the structure of the solvation shell around the molecule, highlighting specific interactions between the functional groups and the solvent.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. These predictions are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, accurate predictions often involve averaging the chemical shifts over a Boltzmann-weighted ensemble of low-energy conformers. This approach accounts for the dynamic nature of the molecule in solution.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 168.5 | - | - |

| -CN | 118.2 | - | - |

| -O-CH₂- | 66.3 | H₂ | 4.65 |

| -CH=CH₂ | 131.8 | H | 5.90 |

| -CH=CH₂ | 118.9 | H₂ | 5.30, 5.25 |

| -CH(CN)- | 35.1 | H | 3.50 |

| -CH₂- | 30.5 | H₂ | 1.85 |

| -CH₂- | 28.7 | H₂ | 1.40 |

| -CH₂- | 22.1 | H₂ | 1.35 |

| -CH₃ | 13.9 | H₃ | 0.90 |

This table presents hypothetical data based on general principles of computational chemistry.

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, providing a theoretical vibrational spectrum.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Key vibrational modes for this compound include the C=O stretch of the ester, the C≡N stretch of the nitrile, the C=C stretch of the allyl group, and various C-H stretching and bending modes.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C≡N Stretch | 2245 | Medium |

| C=O Stretch | 1735 | Strong |

| C=C Stretch | 1645 | Medium |

| C-O Stretch | 1250 | Strong |

| C-H (sp²) Stretch | 3080 | Medium |

| C-H (sp³) Stretch | 2960-2850 | Strong |

This table presents hypothetical data based on general principles of computational chemistry.

Chemical Reactivity and Derivatization Strategies of Prop 2 Enyl 2 Cyanohexanoate

Reactions Involving the Prop-2-enyl Moiety

The prop-2-enyl group is a versatile handle for chemical modification due to the reactivity of its terminal alkene. This moiety can participate in a variety of addition and transformation reactions, including metathesis, cycloadditions, and hydrofunctionalizations.

Olefin Metathesis and Cycloaddition Reactions

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org For prop-2-enyl 2-cyanohexanoate, cross-metathesis with other olefins can be employed to introduce new functional groups. For instance, reaction with a terminal alkene (R-CH=CH₂) in the presence of a Grubbs-type catalyst would yield a new, substituted allylic ester, with ethylene (B1197577) as a byproduct. researchgate.netnih.gov This strategy is highly efficient for creating complex molecules from simpler precursors. sigmaaldrich.com Intramolecular ring-closing metathesis (RCM) could also be envisioned if the hexanoate (B1226103) backbone were modified to contain a second alkene moiety.

Cycloaddition Reactions: The double bond of the prop-2-enyl group can act as a 2π component in various cycloaddition reactions to form cyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The prop-2-enyl group can react as a dienophile with a conjugated diene to form a six-membered ring. This reaction is a cornerstone of organic synthesis for building cyclic systems with high stereochemical control. libretexts.org

[3+2] Cycloaddition: This reaction, often involving an oxyallyl cation or other three-atom component, would yield a five-membered ring. nih.gov The electrophilic nature of oxyallyl cations makes them suitable partners for the electron-rich double bond of the allyl group. nih.gov

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can be used to form four-membered cyclobutane (B1203170) rings, a transformation that is otherwise thermally forbidden by Woodward-Hoffmann rules. libretexts.orgacs.org

Table 1: Olefin Metathesis and Cycloaddition Reactions

| Reaction Type | Reagents/Catalysts | Expected Product |

| Cross-Metathesis | Second Olefin, Grubbs or Schrock Catalyst | Substituted Allylic Ester |

| [4+2] Cycloaddition | Conjugated Diene | Cyclohexene-fused Adduct |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Five-membered Heterocycle |

| [2+2] Cycloaddition | Alkene, UV light | Cyclobutane Adduct |

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond, allowing for the introduction of various functional groups with high regioselectivity.

Hydroboration: The reaction of the prop-2-enyl group with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup (typically with hydrogen peroxide and a base), results in the anti-Markovnikov addition of water across the double bond. acs.orgnih.gov This sequence would convert this compound into 3-hydroxypropyl 2-cyanohexanoate. The reaction proceeds with high regioselectivity, placing the hydroxyl group at the terminal carbon. organic-chemistry.org

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the alkene. nih.gov Catalyzed by platinum complexes like Karstedt's or Speier's catalyst, hydrosilanes (e.g., trichlorosilane, triethoxysilane) add to the prop-2-enyl group to yield a silyl-functionalized propyl ester. researchgate.netresearchgate.net The reaction is a highly efficient method for introducing organosilicon functionality into the molecule. acs.org

Table 2: Hydrofunctionalization Reactions

| Reaction | Reagents/Catalysts | Product | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Hydroxypropyl 2-cyanohexanoate | Anti-Markovnikov |

| Hydrosilylation | HSiR₃, Platinum Catalyst (e.g., Karstedt's) | 3-(Trialkylsilyl)propyl 2-cyanohexanoate | Anti-Markovnikov |

Allylic Oxidations and Reductions

Allylic Oxidations: The allylic position (the carbon adjacent to the double bond) of the prop-2-enyl group is susceptible to oxidation. Reagents like selenium dioxide (SeO₂) can be used to introduce a hydroxyl group at this position, a transformation known as the Riley oxidation. wikipedia.org This would produce 2-hydroxythis compound or its rearranged enol form. Palladium-catalyzed oxidation reactions, such as those using palladium(II) acetate, can also be employed to introduce oxygen-containing functional groups at the allylic position, potentially forming a new allylic ester. nih.govrsc.org

Allylic Reductions: While the ester and cyano groups are more readily reduced by hydride reagents, the double bond of the prop-2-enyl moiety can be reduced via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂), the alkene can be saturated to a propane (B168953) group. This transformation would convert this compound to propyl 2-cyanohexanoate. It is important to note that these conditions are often harsh enough to also reduce the cyano group. Selective reduction of the double bond in the presence of a nitrile can be challenging. The reduction of secondary allyl amides with LiAlH₄ has been shown to sometimes lead to a concurrent reduction of the double bond, although this is not the primary pathway. nih.gov

Transformations of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amides, and amines. researchgate.net

Hydrolysis to Carboxylic Acids and Amides

The cyano group can be hydrolyzed under either acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: Heating the compound with a strong aqueous acid (e.g., H₂SO₄ or HCl) will convert the cyano group into a carboxylic acid. libretexts.orgchemguide.co.uk Under these conditions, the ester linkage is also susceptible to hydrolysis. lumenlearning.comlibretexts.org Therefore, the reaction would likely yield 2-carboxyhexanoic acid (a dicarboxylic acid), propen-2-ol (B8755588) (which would tautomerize to acetone), and ammonia.

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base like sodium hydroxide (B78521) (NaOH) followed by acidification will also produce a carboxylic acid. chemguide.co.uk As with acid hydrolysis, the ester would also be saponified, yielding the sodium salt of the dicarboxylic acid and prop-2-en-1-ol.

Partial Hydrolysis: Under carefully controlled, milder conditions, it is sometimes possible to achieve partial hydrolysis of the nitrile to form a primary amide, yielding prop-2-enyl 2-carbamoylhexanoate.

Reduction to Amines

The cyano group can be reduced to a primary amine (R-CH₂NH₂).

Catalytic Hydrogenation: This is a common method using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, platinum, or rhodium. researchgate.net As mentioned previously, these conditions would also reduce the alkene of the prop-2-enyl group. The ester may also be reduced under more forcing conditions.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. organic-chemistry.org However, LiAlH₄ will also readily reduce the ester functionality to a primary alcohol. Therefore, treating this compound with LiAlH₄ would result in a molecule containing both an aminomethyl group and a primary alcohol, specifically (2-aminomethyl)hexan-1-ol, along with prop-2-en-1-ol.

Table 3: Transformations of the Cyano Group

| Reaction | Reagents | Expected Major Product(s) (assuming co-reactivity) |

| Full Acidic Hydrolysis | H₃O⁺, heat | 2-Carboxyhexanoic acid, Acetone, NH₄⁺ |

| Full Basic Hydrolysis | 1. NaOH, heat 2. H₃O⁺ | 2-Carboxyhexanoic acid, Prop-2-en-1-ol |

| Partial Hydrolysis | H₂O₂, base (Radziszewski reaction) | Prop-2-enyl 2-carbamoylhexanoate |

| Catalytic Hydrogenation | H₂, Raney Ni or PtO₂ | Propyl 2-(aminomethyl)hexanoate |

| Chemical Reduction | 1. LiAlH₄ 2. H₂O | (2-Aminomethyl)hexan-1-ol, Prop-2-en-1-ol |

Nucleophilic Additions to the Nitrile

The nitrile group in this compound is a key site for chemical modification. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. A variety of nucleophilic addition reactions can be employed to transform the cyano group into other valuable functionalities.

One of the most fundamental transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.orglibretexts.org In an acidic medium, the nitrogen atom is protonated, which enhances the electrophilicity of the carbon, facilitating the attack of water. chemistrysteps.comlibretexts.org This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.comlibretexts.org Under basic conditions, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization also lead to the amide intermediate, which is then hydrolyzed to the carboxylate salt. libretexts.orglibretexts.org

Reduction of the nitrile group offers a pathway to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine. libretexts.orglibretexts.org The reaction proceeds through the addition of hydride ions to the nitrile carbon. libretexts.org For a more controlled reduction to an aldehyde, diisobutylaluminium hydride (DIBAL-H) can be utilized at low temperatures. libretexts.org

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can also add to the nitrile group to form ketones after an aqueous workup. libretexts.org The initial nucleophilic addition of the organometallic reagent to the nitrile carbon forms an imine anion, which is then hydrolyzed to the corresponding ketone. libretexts.org

The following table summarizes some common nucleophilic addition reactions at the nitrile group of this compound and the resulting products.

| Reagent(s) | Product Functional Group | Plausible Product Name |

| H₃O⁺, heat | Carboxylic acid | Prop-2-enyl 2-carboxyhexanoate |

| 1. OH⁻, H₂O, heat; 2. H₃O⁺ | Carboxylic acid | Prop-2-enyl 2-carboxyhexanoate |

| 1. LiAlH₄; 2. H₂O | Primary amine | Prop-2-enyl 2-(aminomethyl)hexanoate |

| 1. DIBAL-H, -78 °C; 2. H₂O | Aldehyde | Prop-2-enyl 2-formylhexanoate |

| 1. CH₃MgBr; 2. H₃O⁺ | Ketone | Prop-2-enyl 2-acetylhexanoate |

Ester Hydrolysis and Transesterification Reactions

The ester functionality in this compound presents another avenue for derivatization through hydrolysis and transesterification reactions. These reactions involve the cleavage of the ester linkage and can be catalyzed by acids, bases, or enzymes. wikipedia.org

Selective Cleavage of the Allylic Ester

The allylic ester group is a versatile functional group that can be selectively cleaved under specific conditions, often leaving other functional groups like the nitrile intact. Transition metal catalysts, particularly those based on palladium, are widely used for the selective deallylation of esters. This process typically involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophile.

Another approach for the cleavage of allylic C-O bonds involves isomerization of the allyl group to a vinyl ether, which is then readily hydrolyzed. researchgate.net

Enzyme-Catalyzed Transesterification for Derivatization

Enzymatic catalysis offers a mild and highly selective method for the transesterification of esters. wikipedia.orgnih.gov Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis and synthesis of esters. nih.gov In the context of this compound, a lipase (B570770) could be used to catalyze its reaction with a different alcohol, leading to a new ester derivative. This enzymatic approach is advantageous due to its high selectivity, mild reaction conditions, and the avoidance of harsh reagents that could affect the nitrile or the hexanoate backbone. rsc.org

The general mechanism of enzyme-catalyzed transesterification involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol to generate the new ester. nih.gov The choice of enzyme and reaction conditions, such as the solvent and temperature, can significantly influence the efficiency and selectivity of the reaction. rsc.orgmdpi.com

The following table provides hypothetical examples of enzyme-catalyzed transesterification of this compound with different alcohols.

| Alcohol | Enzyme | Plausible Product Name |

| Methanol | Candida antarctica lipase B (CALB) | Methyl 2-cyanohexanoate |

| Ethanol | Rhizomucor miehei lipase (RML) | Ethyl 2-cyanohexanoate |

| Butanol | Pseudomonas cepacia lipase (PCL) | Butyl 2-cyanohexanoate |

Functionalization of the Hexanoate Backbone

The hexanoate backbone of this compound offers further opportunities for structural modification, particularly at the alpha-position to the cyano and ester groups, as well as at more remote positions.

Alpha-Alkylation and Other Alpha-Functionalizations

The presence of both the nitrile and the ester groups significantly increases the acidity of the alpha-hydrogen on the hexanoate chain. This makes the alpha-carbon a prime target for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate. youtube.comyoutube.comyoutube.comyoutube.com This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to introduce an alkyl group at the alpha-position. youtube.compressbooks.pub This process is known as alpha-alkylation.

The choice of the alkylating agent is crucial and is typically limited to primary and some secondary alkyl halides to avoid competing elimination reactions. pressbooks.pub Sequential alkylation is also possible if a second alpha-hydrogen is present. youtube.compressbooks.pub

Beyond alkylation, the enolate intermediate can react with other electrophiles, allowing for a range of alpha-functionalizations. For instance, reaction with an aldehyde or ketone would lead to an aldol-type addition product.

Modifications at Remote Positions

While the alpha-position is the most reactive site on the hexanoate backbone due to the activating effect of the adjacent cyano and ester groups, modifications at other positions are also conceivable, though they generally require more specialized synthetic strategies.

For instance, radical-based reactions could be employed to introduce functionality at positions further down the alkyl chain. Another approach could involve the initial synthesis of a hexanoate derivative with a pre-existing functional group at a remote position, which is then carried through the synthesis of the 2-cyano ester.

Information regarding "this compound" is not available in current scientific literature.

Following a comprehensive search of chemical databases and scientific literature, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its chemical reactivity, potential derivatization strategies, or any applications in the development of advanced research probes.

The absence of this compound in established chemical registries and research publications suggests that it may be a novel or yet-to-be-synthesized molecule. Therefore, it is not possible to provide a scientifically accurate article on its specific properties and applications as requested.

General information is available for the constituent functional groups of the proposed molecule, namely allyl esters and α-cyano esters. This body of knowledge could provide a theoretical framework for predicting its reactivity. For instance, the α-carbon of the cyanohexanoate moiety would be expected to exhibit acidity, making it susceptible to reactions such as alkylation and condensation. The prop-2-enyl (allyl) group could potentially undergo addition reactions or be utilized in cross-coupling methodologies.

However, without experimental data specific to "this compound," any discussion of its chemical behavior would be purely speculative and would not meet the required standards of scientific accuracy for the requested article.